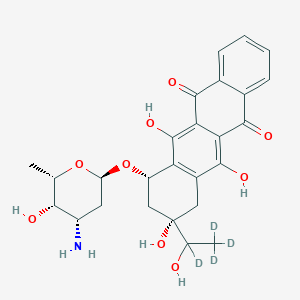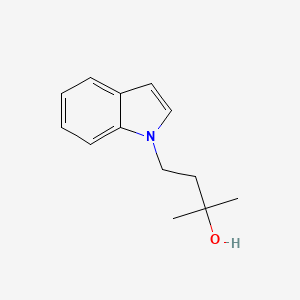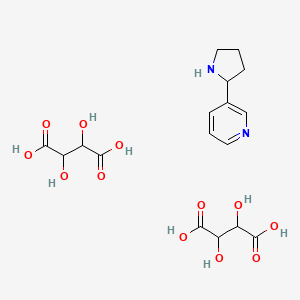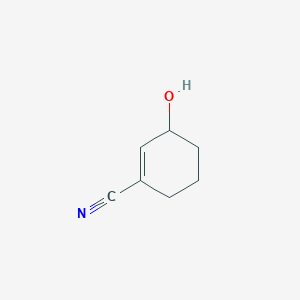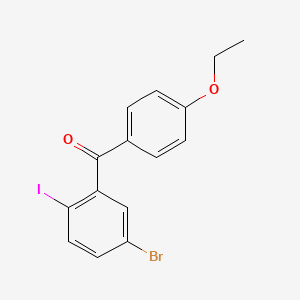
(5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone: is an organic compound with the molecular formula C15H12BrIO2 and a molecular weight of 431.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone typically involves the reaction of 5-bromo-2-iodobenzoyl chloride with 4-ethoxyphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane . The crude product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and crystallization processes to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like (e.g., amines, thiols).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as or .
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (THF, dichloromethane), inert atmosphere (nitrogen, argon).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, ether).
Major Products:
Substitution: Products with new functional groups replacing bromine or iodine.
Oxidation: Products with oxidized functional groups, such as carboxylic acids.
Reduction: Alcohols or other reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It helps in understanding the interactions between such compounds and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and iodine) enhances its binding affinity to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- (5-Bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone
- (5-Bromo-2-fluorophenyl)-(4-ethoxyphenyl)methanone
- (5-Bromo-2-iodophenyl)-(4-methoxyphenyl)methanone
Comparison: (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties compared to its analogs. The combination of these halogens enhances its reactivity and binding affinity, making it a valuable compound in various applications. Other similar compounds may have different halogen atoms or substituents, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C15H12BrIO2 |
|---|---|
Molekulargewicht |
431.06 g/mol |
IUPAC-Name |
(5-bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H12BrIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 |
InChI-Schlüssel |
YIHXIDWKQRTDNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


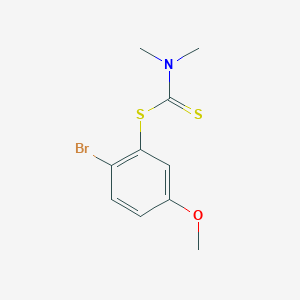
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
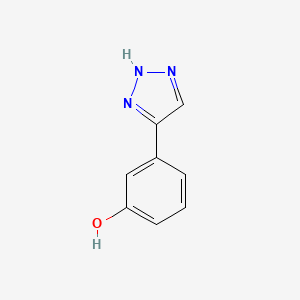
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
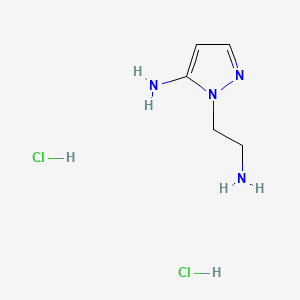
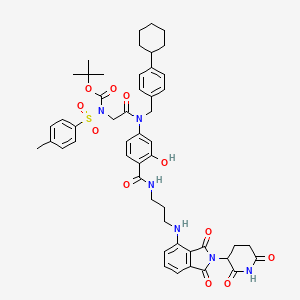
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
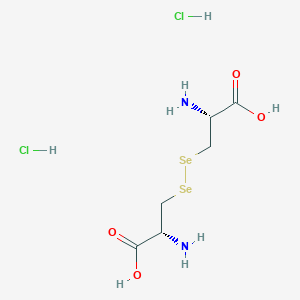
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
